
Subphthalocyaninate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Subphthalocyaninate(2-) is a member of subphthalocyanines. It is a conjugate base of a subphthalocyanine.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
- Subphthalocyanines (SubPcs) show promise in fields like non-linear optics, photovoltaics, photodynamic therapy, and anion sensing due to their unique chemical and physical properties. Their lower homology to phthalocyanines contributes to their interesting applications in contemporary research (Medina & Claessens, 2009).
- The unique properties of SubPcs, including their chemical and thermal stability and strong absorption near 600 nm, make them potential candidates for optical storage applications, like DVD-R (Cao et al., 2002).
Photovoltaic and Solar Cell Applications
- SubPcs are used in organic solar cells due to their high extinction coefficient and dielectric constant. They demonstrate a power conversion efficiency of 3.0% under 1 sun in bilayer donor/acceptor heterojunctions (Gommans et al., 2007).
- They are also being explored as alternative acceptor components in bulk heterojunction devices, showing promise as an alternative to fullerenes for polymer solar cells (Ebenhoch et al., 2015).
Medical and Biomedical Applications
- In the medical field, SubPcs have been found useful for optical imaging and therapy of cancer. Their interaction with light can be applied in theranostic applications, including photodynamic therapy (PDT) and fluorescence-based imaging of various cancer cell lines (van de Winckel et al., 2018).
- SubPcs conjugated with chelating ligands are being harnessed for bimodal imaging and theranostics in medical imaging techniques such as MRI, PET, SPECT, RIT, and NCT (Bernhard et al., 2015).
Chemical Sensing
- SubPcs have been used as selective chemodosimeters for the coordination of fluoride ion to the boron center, demonstrating their potential as sensitive and selective colorimetric and fluorescent sensors to fluoride ions (Xu et al., 2005).
Nonlinear Optics
- SubPcs are being explored for their potential in second-order nonlinear optics. The suppression of multiphoton fluorescence is key to accurately retrieve their molecular first hyperpolarizability by hyper-Rayleigh scattering (Olbrechts et al., 1999).
Electronic Memory Devices
- SubPcs are also investigated in the development of resistive memory devices. The positioning of substituents on the SubPc core can influence memory behavior, offering insights into designing multistate organic memory devices (Chan et al., 2017).
Propiedades
Fórmula molecular |
C24H12N6-2 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2,11,20,28-tetraza-29,30-diazanidaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |
InChI |
InChI=1S/C24H12N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H/q-2 |
Clave InChI |
GOPACOBFGLQZSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C2[N-]3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



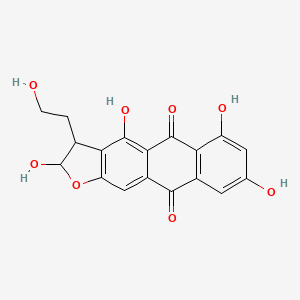
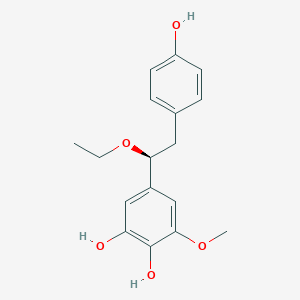
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)
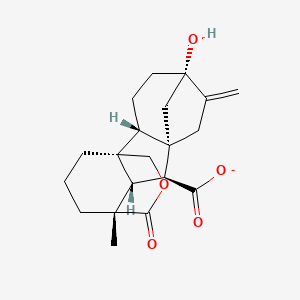
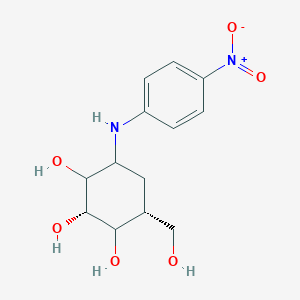

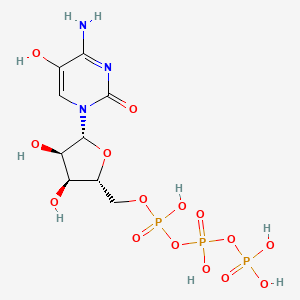
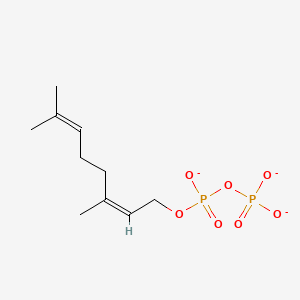
![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
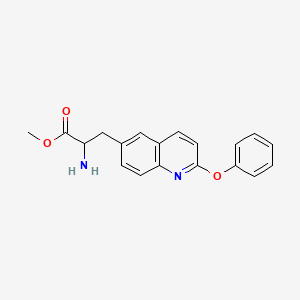
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
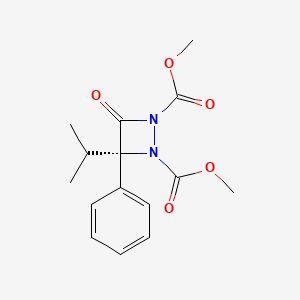

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)